molecular formula C8H17NO B3148844 1-(Piperidin-4-YL)propan-2-OL CAS No. 65920-89-0

1-(Piperidin-4-YL)propan-2-OL

Cat. No. B3148844
CAS RN: 65920-89-0
M. Wt: 143.23 g/mol
InChI Key: GHQBJLLYEHMIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-YL)propan-2-OL is an organic compound . Its chemical structure includes a 2-methylpropyl group connected to a carbon atom containing a 4-piperidinyl . The compound’s CAS number is 1126084-45-4 and its molecular weight is 179.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propyl group with a hydroxyl (OH) group on the second carbon . The InChI key for this compound is GHQBJLLYEHMIQT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Scientific Research Applications

Crystal Structure Studies

1-(Piperidin-4-yl)propan-2-ol and its derivatives have been studied for their crystal structures. For example, Gzella, Wrzeciono, and Pöppel (1999) examined the crystal structure of a derivative, highlighting its two enantiomers and the presence of hydrogen bonds in its crystal lattice. This research contributes to understanding the molecular geometry and interactions of such compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Synthesis and Pharmaceutical Applications

The synthesis of this compound derivatives has been explored for potential pharmaceutical applications. Vardanyan (2018) describes methods to synthesize derivatives with various pharmacological properties. This research is pivotal in developing new drugs and understanding the chemical pathways for their synthesis (Vardanyan, 2018).

Antidepressant Activity

Kumar et al. (2004) investigated derivatives of this compound for their antidepressant activity, demonstrating their potential in treating depression. The study provided insights into the antidepressant-like effects of these compounds and their pharmacological profile (Kumar et al., 2004).

Anticancer Properties

Research by Shimizu et al. (2019) identified a derivative of this compound as an effective anti-bladder cancer drug. This study highlights the potential of these compounds in oncological treatments, providing a foundation for future cancer therapeutics (Shimizu et al., 2019).

Nanotechnology Applications

Mokhtary and Torabi (2017) utilized this compound derivatives in the synthesis of complex organic compounds using nano magnetite as a catalyst. This study demonstrates the role of these compounds in advanced synthesis techniques, particularly in nanotechnology (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-piperidin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQBJLLYEHMIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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